

Application Notes and Protocols: Imirestat

Solubility and Stability in DMSO

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Compound of Interest

Compound Name: *Imirestat*

Cat. No.: *B1671795*

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Introduction

Imirestat is a potent inhibitor of aldose reductase, a key enzyme in the polyol pathway.^{[1][2][3]} This pathway is implicated in the long-term complications of diabetes mellitus.^{[4][5][6]} Accurate and reproducible in vitro and in vivo studies involving **Imirestat** rely on a clear understanding of its solubility and stability characteristics, particularly in commonly used solvents like dimethyl sulfoxide (DMSO). These application notes provide detailed information on the solubility and stability of **Imirestat** in DMSO, along with standardized protocols for its handling and use in a research setting.

Data Presentation

Imirestat Chemical Properties

Property	Value	Reference
Molecular Formula	C ₁₅ H ₈ F ₂ N ₂ O ₂	^{[1][2][7]}
Molecular Weight	286.23 g/mol	^{[1][2][7]}
CAS Number	89391-50-4	^{[2][7]}

Imirestat Solubility in DMSO

Concentration (mg/mL)	Molar Concentration (mM)	Conditions	Reference
100	349.37	Sonication is recommended.	[1]
83.33	291.12	Ultrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is advised.	[8]
≥10	-	-	[9]

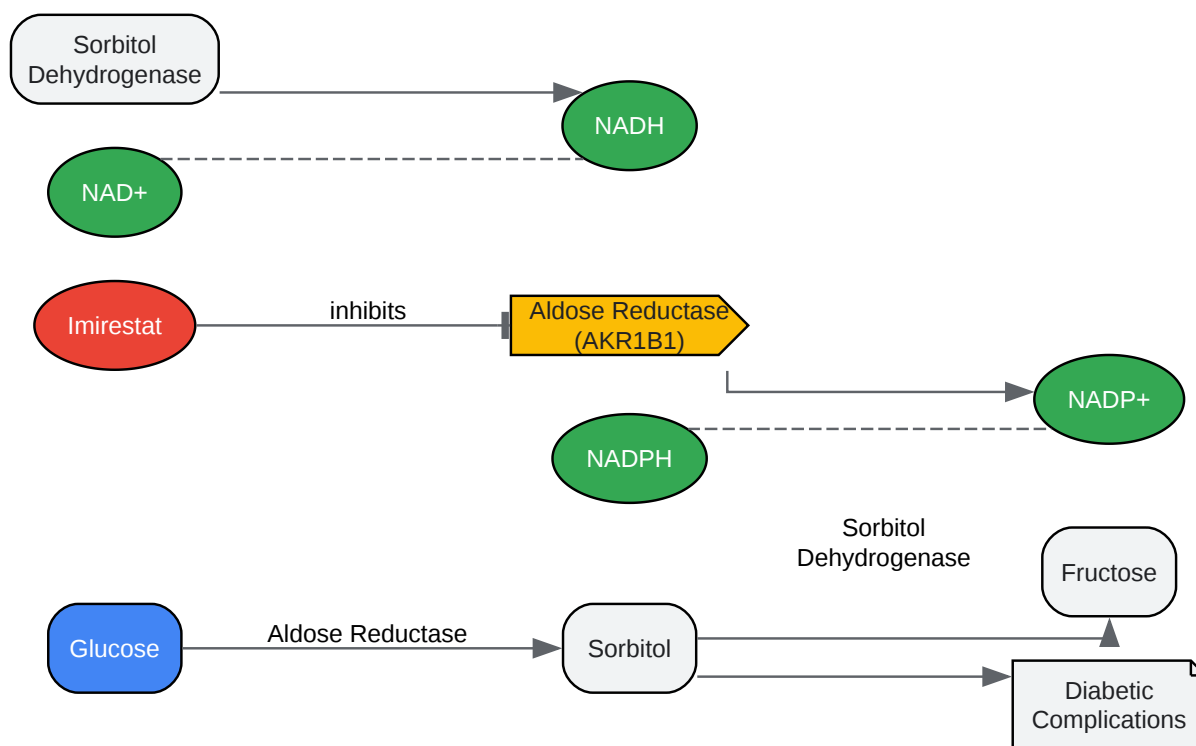
Imirestat Stability in DMSO Solution

Storage Temperature (°C)	Duration	Reference
-80	Up to 2 years	[8]
-20	Up to 1 year	[1][8]

Note: The stability of compounds in DMSO can be affected by factors such as water content, oxygen exposure, and freeze-thaw cycles.[10][11][12] It is recommended to use anhydrous DMSO and minimize the number of freeze-thaw cycles by aliquoting stock solutions.

Mandatory Visualizations

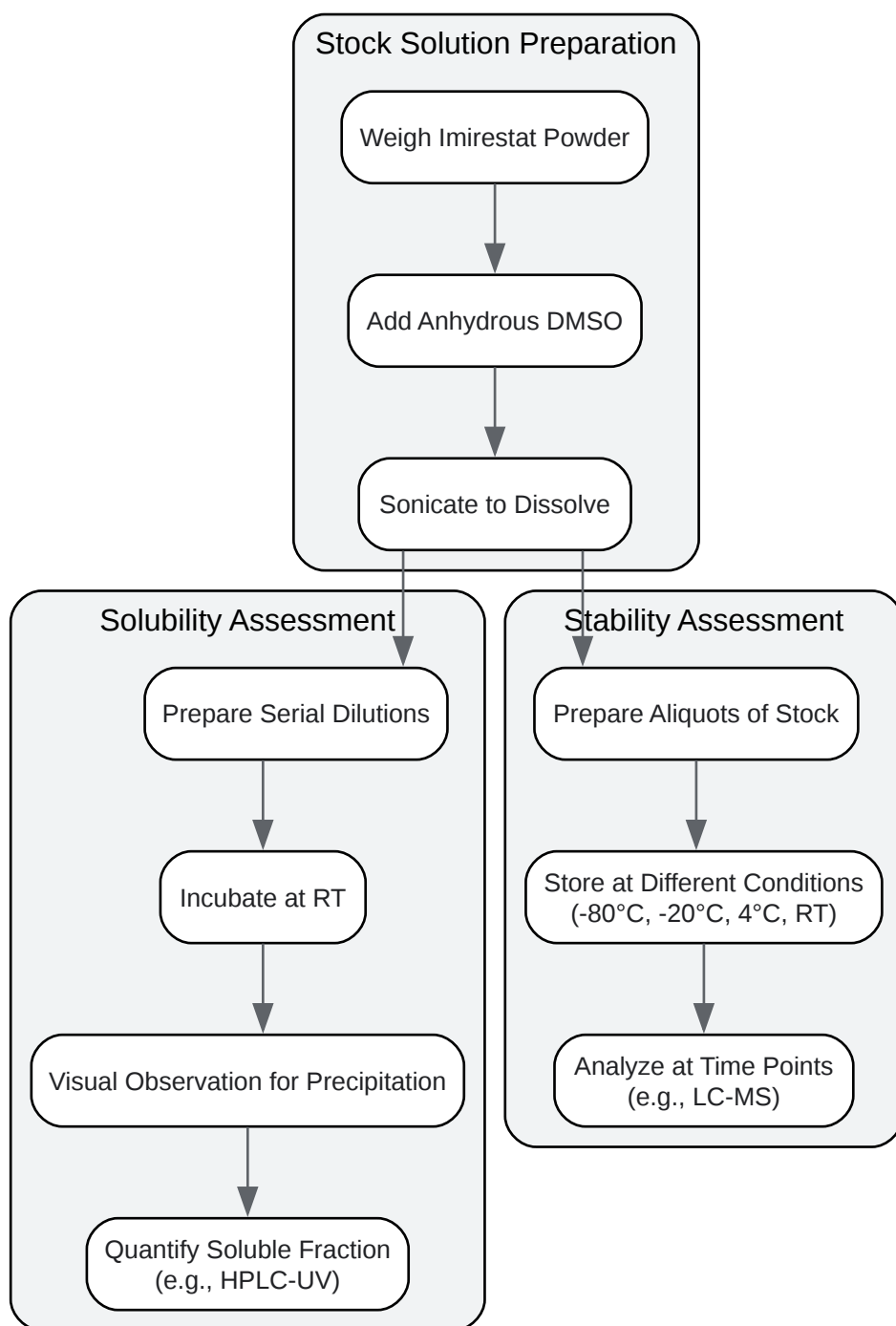
Signaling Pathway



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Caption: The Polyol Pathway and the inhibitory action of **Imirestat** on Aldose Reductase.

Experimental Workflow



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Caption: Workflow for preparing and assessing **Imirestat** solutions in DMSO.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL (349.37 mM) Imirestat Stock Solution in DMSO

Materials:

- **Imirestat** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber glass vial with a screw cap
- Calibrated analytical balance
- Sonicator bath
- Calibrated micropipettes

Procedure:

- Tare a sterile, amber glass vial on a calibrated analytical balance.
- Carefully weigh the desired amount of **Imirestat** powder into the vial. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of **Imirestat**.
- Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial. For a 100 mg/mL solution, add 1 mL of DMSO.
- Securely cap the vial.
- Place the vial in a sonicator bath and sonicate until the **Imirestat** is completely dissolved.^[1] Visual inspection should show a clear solution with no visible particulates.
- For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the stock solution at -80°C for up to 2 years or at -20°C for up to 1 year.^[8]

Protocol 2: Kinetic Solubility Assessment of Imirestat in an Aqueous Buffer using a DMSO Stock Solution

This protocol is adapted from general high-throughput kinetic solubility assay methods.^[13]

Materials:

- **Imirestat** stock solution in DMSO (e.g., 10 mM)
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microtiter plates (clear bottom for UV-Vis, or black for nephelometry)
- Multichannel pipette or automated liquid handler
- Plate shaker
- Plate reader (UV-Vis spectrophotometer or nephelometer)

Procedure:

- Preparation of Test Plates:
 - Dispense a small volume (e.g., 2 μ L) of the **Imirestat**-DMSO stock solution into the wells of a 96-well plate.
 - Include wells with DMSO only as a negative control.
- Addition of Aqueous Buffer:
 - Rapidly add the aqueous buffer (e.g., 198 μ L of PBS) to each well to achieve the desired final concentration of **Imirestat**. This will also result in a final DMSO concentration of 1%.
- Incubation and Mixing:
 - Immediately mix the contents of the plate on a plate shaker for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

- Measurement:
 - Nephelometric Method: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the DMSO control indicates the presence of precipitated compound.
 - Direct UV Method: Measure the absorbance of the solution at the λ_{max} of **Imirestat**. To determine the concentration of the dissolved compound, the plate may need to be centrifuged to pellet any precipitate before reading the absorbance of the supernatant. A standard curve of **Imirestat** in the assay buffer with 1% DMSO should be prepared to calculate the concentration.

Protocol 3: Assessment of Imirestat Stability in DMSO

This protocol is based on general practices for assessing compound stability in DMSO.[\[10\]](#)[\[12\]](#)

Materials:

- **Imirestat** stock solution in DMSO (e.g., 10 mM)
- HPLC or LC-MS system with a suitable column (e.g., C18)
- Autosampler vials
- Incubators or storage chambers at various temperatures (-80°C, -20°C, 4°C, and room temperature)

Procedure:

- Initial Analysis (Time Zero):
 - Dilute a fresh sample of the **Imirestat** stock solution to a suitable concentration for analysis (e.g., 10 μM) in an appropriate solvent (e.g., acetonitrile/water).
 - Analyze the sample by HPLC-UV or LC-MS to determine the initial peak area or concentration. This will serve as the baseline (100% stability).
- Sample Storage:

- Aliquot the **Imirestat** stock solution into multiple autosampler vials.
- Store the vials at different temperature conditions: -80°C, -20°C, 4°C, and room temperature. Protect the samples from light.
- Time-Point Analysis:
 - At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months, etc.), retrieve one vial from each storage condition.
 - Allow the sample to thaw completely and reach room temperature.
 - Dilute and analyze the sample using the same HPLC or LC-MS method as the time-zero sample.
- Data Analysis:
 - Calculate the percentage of **Imirestat** remaining at each time point relative to the time-zero sample.
 - A compound is often considered stable if the remaining percentage is above a certain threshold (e.g., >95%).
 - Monitor for the appearance of any new peaks, which may indicate degradation products.

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